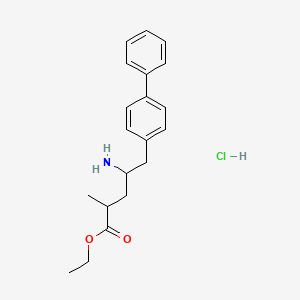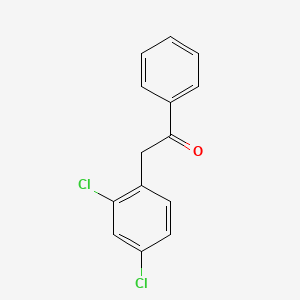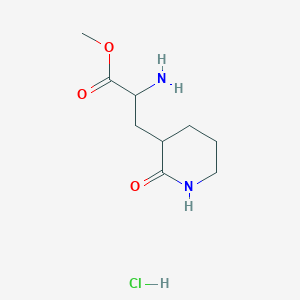
yttrium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Yttrium is a chemical element with the atomic number 39 and the symbol “Y” on the periodic table. It is a silvery-white, moderately soft, ductile metal that belongs to the group of rare-earth elements. This compound is relatively stable in air, but it begins to oxidize rapidly at temperatures above 450°C, forming this compound oxide (Y₂O₃) . It was first isolated in 1794 by Finnish chemist Johan Gadolin from a mineral found in Ytterby, Sweden .
准备方法
Synthetic Routes and Reaction Conditions
Yttrium can be synthesized through various methods, including:
Sol-Gel Method: This involves the transition of a system from a liquid “sol” into a solid “gel” phase.
Hydrothermal Processing: This method involves crystallizing substances from high-temperature aqueous solutions at high vapor pressures.
Precipitation Method: This compound hydroxide can be precipitated by reacting soluble this compound compounds with sodium hydroxide or ammonia.
Industrial Production Methods
Extraction from Minerals: This compound is most commonly extracted from minerals such as monazite and xenotime, which contain this compound along with other rare earth elements.
Conversion to this compound Oxide: The extracted this compound is converted to this compound oxide through processes such as roasting and leaching.
Metallic this compound Production: This compound oxide is reduced using calcium or other reducing agents to produce metallic this compound.
化学反应分析
Types of Reactions
Oxidation: Yttrium readily oxidizes in air to form this compound oxide (Y₂O₃).
Reduction: This compound oxide can be reduced using calcium to produce metallic this compound.
Common Reagents and Conditions
Oxygen: For oxidation reactions, this compound reacts with oxygen at elevated temperatures.
Calcium: Used as a reducing agent in the production of metallic this compound from this compound oxide.
Hydrohalic Acids: This compound reacts with hydrohalic acids to form this compound halides.
Major Products Formed
This compound Oxide (Y₂O₃): Formed through oxidation.
This compound Halides (YF₃, YCl₃): Formed through reactions with halogens.
科学研究应用
Yttrium has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of yttrium varies depending on its application:
相似化合物的比较
Yttrium shares similarities with other rare-earth elements, such as scandium and the heavy lanthanides (terbium to lutetium). it has unique properties that make it valuable in specific applications:
属性
CAS 编号 |
869062-42-0 |
|---|---|
分子式 |
Y42 |
分子量 |
3734.045 g/mol |
IUPAC 名称 |
yttrium |
InChI |
InChI=1S/42Y |
InChI 键 |
FNOLWOJWLDSVFW-UHFFFAOYSA-N |
规范 SMILES |
[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Pyridine, 2-[4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-, (S)-](/img/structure/B13387522.png)
![7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-(N-methyl-N-methylsulfonyl-amino)-pyrimidin-5-yl]-3,5-dihydroxy-hept-6-enoic acid ethyl ester](/img/structure/B13387525.png)


![N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N'-[(R)-1-(1-naphthalenyl)ethyl]thiourea](/img/structure/B13387558.png)
![4-[(2S)-pyrrolidin-2-yl]benzonitrile;hydrochloride](/img/structure/B13387567.png)

![Sodium;6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate](/img/structure/B13387579.png)
![[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadec-9-enoate](/img/structure/B13387588.png)

![(1S,4S)-2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B13387600.png)
![[7-(Acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] deca-2,4-dienoate](/img/structure/B13387601.png)

